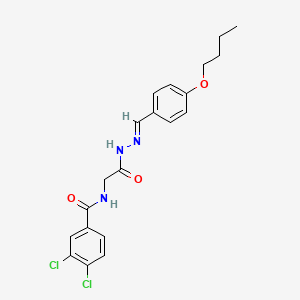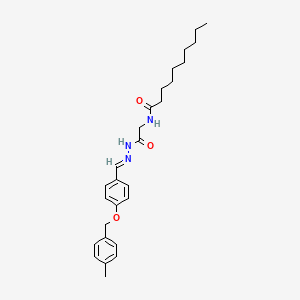![molecular formula C14H22N2O3 B12012999 ethyl N-[(4-butoxyphenyl)methylamino]carbamate CAS No. 69353-12-4](/img/structure/B12012999.png)
ethyl N-[(4-butoxyphenyl)methylamino]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El N-[(4-butoxi-fenil)metil-amino]carbamato de etilo es un compuesto químico con la fórmula molecular C14H22N2O3. Pertenece a la clase de ésteres de carbamato, que son ésteres del ácido carbámico. Este compuesto es conocido por sus aplicaciones en diversos campos científicos, incluyendo química, biología, medicina e industria.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del N-[(4-butoxi-fenil)metil-amino]carbamato de etilo típicamente implica la reacción de 4-butoxianilina con cloroformiato de etilo en presencia de una base como la trietilamina. La reacción procede bajo condiciones suaves, generalmente a temperatura ambiente, para producir el éster carbamato deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de N-[(4-butoxi-fenil)metil-amino]carbamato de etilo se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control de las condiciones de reacción y un rendimiento mejorado. El uso de sistemas automatizados también garantiza la calidad constante del producto y reduce el riesgo de contaminación.
Análisis De Reacciones Químicas
Tipos de Reacciones
El N-[(4-butoxi-fenil)metil-amino]carbamato de etilo se somete a varias reacciones químicas, incluyendo:
Oxidación: El compuesto se puede oxidar para formar los derivados de N-óxido correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo carbamato en un grupo amina.
Sustitución: El compuesto puede experimentar reacciones de sustitución nucleofílica, donde el grupo etoxilo es reemplazado por otros nucleófilos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.
Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Principales Productos Formados
Oxidación: Derivados de N-óxido.
Reducción: Derivados de amina correspondientes.
Sustitución: Diversos carbamatos sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El N-[(4-butoxi-fenil)metil-amino]carbamato de etilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como grupo protector para las aminas en la síntesis de péptidos.
Biología: Se ha estudiado por su potencial como inhibidor enzimático.
Medicina: Se ha investigado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de inhibidores enzimáticos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis orgánica.
Mecanismo De Acción
El mecanismo de acción del N-[(4-butoxi-fenil)metil-amino]carbamato de etilo implica su interacción con objetivos moleculares específicos, como las enzimas. El compuesto puede inhibir la actividad enzimática al unirse al sitio activo, impidiendo así que el sustrato acceda a la enzima. Esta inhibición puede ser reversible o irreversible, dependiendo de la naturaleza de la interacción.
Comparación Con Compuestos Similares
El N-[(4-butoxi-fenil)metil-amino]carbamato de etilo se puede comparar con otros ésteres de carbamato, como:
N-fenilcarbamato de etilo: Estructura similar pero carece del grupo butoxilo, lo que da como resultado propiedades químicas diferentes.
N-[(4-butoxi-fenil)metil-amino]carbamato de metilo: Estructura similar pero con un grupo metilo en lugar de un grupo etilo, lo que afecta su reactividad y solubilidad.
N-metilcarbamato de etilo: Carece del grupo butoxi-fenilo, lo que lleva a una actividad biológica y aplicaciones diferentes.
La singularidad del N-[(4-butoxi-fenil)metil-amino]carbamato de etilo radica en su estructura específica, que confiere propiedades químicas y biológicas distintas, lo que lo hace valioso para diversas aplicaciones en la investigación y la industria.
Propiedades
Número CAS |
69353-12-4 |
|---|---|
Fórmula molecular |
C14H22N2O3 |
Peso molecular |
266.34 g/mol |
Nombre IUPAC |
ethyl N-[(4-butoxyphenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H22N2O3/c1-3-5-10-19-13-8-6-12(7-9-13)11-15-16-14(17)18-4-2/h6-9,15H,3-5,10-11H2,1-2H3,(H,16,17) |
Clave InChI |
WQYJZIAJVVJGRD-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CNNC(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4-[(4-methylphenyl)methoxy]benzamide](/img/structure/B12012927.png)
![2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12012930.png)

![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
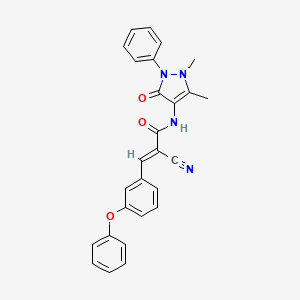
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012949.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)
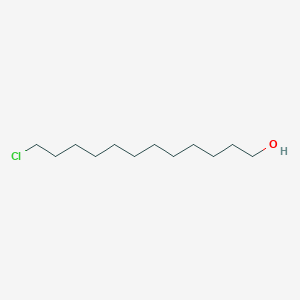
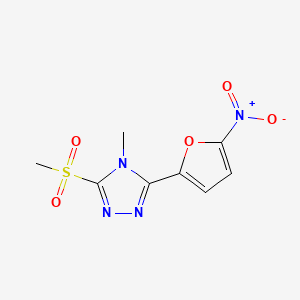
![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
![N-(3,4-dichlorophenyl)-N'-[(E)-[4-(dimethylamino)phenyl]methylideneamino]oxamide](/img/structure/B12012976.png)
